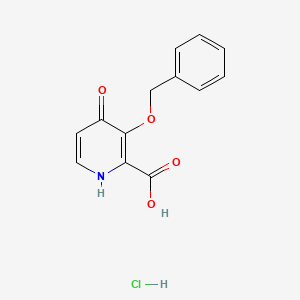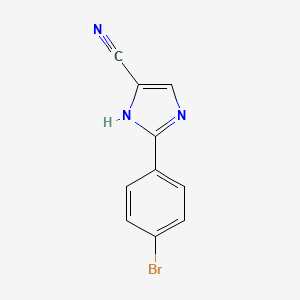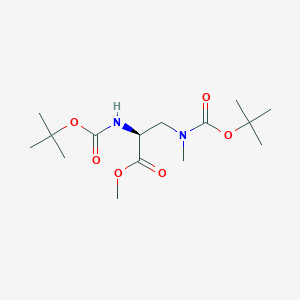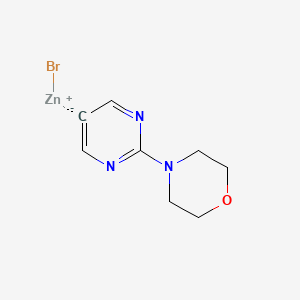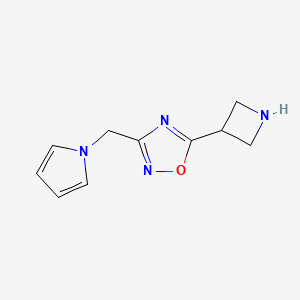
3-((1H-pyrrol-1-yl)methyl)-5-(azetidin-3-yl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((1H-pyrrol-1-yl)methyl)-5-(azetidin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound consists of a pyrrole ring, an azetidine ring, and an oxadiazole ring, making it a versatile molecule for chemical modifications and functional studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1H-pyrrol-1-yl)methyl)-5-(azetidin-3-yl)-1,2,4-oxadiazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a pyrrole derivative and an azetidine derivative in the presence of a suitable catalyst can lead to the formation of the desired oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to facilitate large-scale synthesis. The reaction conditions are meticulously controlled to avoid side reactions and to maximize the efficiency of the process.
化学反応の分析
Types of Reactions
3-((1H-pyrrol-1-yl)methyl)-5-(azetidin-3-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce various reduced forms of the compound.
科学的研究の応用
3-((1H-pyrrol-1-yl)methyl)-5-(azetidin-3-yl)-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-((1H-pyrrol-1-yl)methyl)-5-(azetidin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3-((1H-pyrazol-1-yl)methyl)-5-(azetidin-3-yl)-1,2,4-oxadiazole
- 3-((1H-imidazol-1-yl)methyl)-5-(azetidin-3-yl)-1,2,4-oxadiazole
Uniqueness
Compared to similar compounds, 3-((1H-pyrrol-1-yl)methyl)-5-(azetidin-3-yl)-1,2,4-oxadiazole exhibits unique properties due to the presence of the pyrrole ring
特性
分子式 |
C10H12N4O |
|---|---|
分子量 |
204.23 g/mol |
IUPAC名 |
5-(azetidin-3-yl)-3-(pyrrol-1-ylmethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C10H12N4O/c1-2-4-14(3-1)7-9-12-10(15-13-9)8-5-11-6-8/h1-4,8,11H,5-7H2 |
InChIキー |
KEJFCIRHBAMWFS-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)C2=NC(=NO2)CN3C=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-((R)-2-Methoxy-2-oxo-1-(o-tolyl)ethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine 5-oxide](/img/structure/B14885163.png)
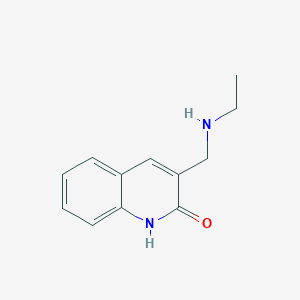
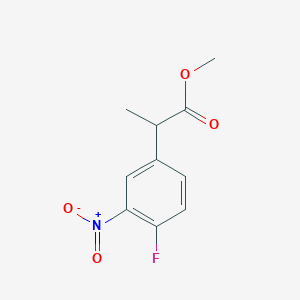
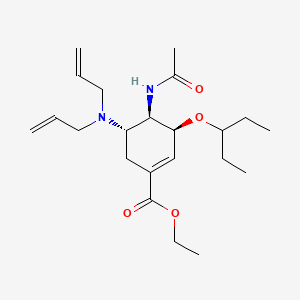
![Ethyl 3-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propanoate](/img/structure/B14885187.png)
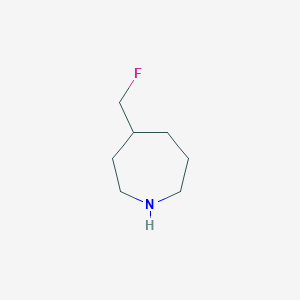
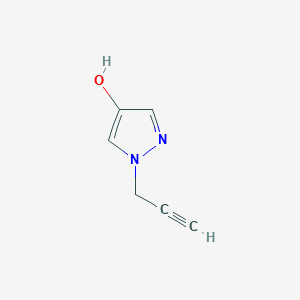
![3-{(E)-[(4-amino-3,5-dichlorophenyl)imino]methyl}phenol](/img/structure/B14885213.png)
![7-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B14885218.png)

